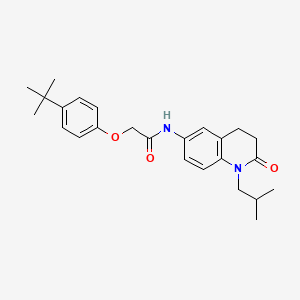

2-(4-(tert-butyl)phenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

説明

The compound 2-(4-(tert-butyl)phenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a tert-butyl-substituted phenoxy group linked to a tetrahydroquinoline scaffold via an acetamide bridge. The tetrahydroquinoline moiety contains an isobutyl chain at position 1 and a ketone group at position 2, while the acetamide nitrogen is attached to position 6 of the heterocyclic ring.

特性

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O3/c1-17(2)15-27-22-12-9-20(14-18(22)6-13-24(27)29)26-23(28)16-30-21-10-7-19(8-11-21)25(3,4)5/h7-12,14,17H,6,13,15-16H2,1-5H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOMSZPCYJPAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-(tert-butyl)phenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tert-butylphenoxy moiety linked to a tetrahydroquinoline structure via an acetamide group. This unique combination may contribute to its biological efficacy.

Research indicates that compounds with a similar 4-tert-butylphenoxy scaffold exhibit dual-target activity, particularly in the context of neurodegenerative diseases like Parkinson's disease. These compounds act as inhibitors of monoamine oxidase B (MAO-B) and antagonists of the histamine H3 receptor (H3R) , which are crucial for dopamine regulation in the brain .

2. Pharmacological Effects

- Neuroprotective Effects : Compounds related to this structure have shown potential in protecting neuronal cells from oxidative stress. For instance, one study highlighted that derivatives exhibited non-toxic behavior in human neuroblastoma SH-SY5Y cells but did not show significant neuroprotective effects under hydrogen peroxide-induced stress conditions .

- Antiparkinsonian Activity : In vivo studies demonstrated that certain derivatives could alleviate symptoms in models of Parkinson's disease. Specifically, a compound closely related to this structure showed significant antiparkinsonian effects in haloperidol-induced catalepsy tests at doses of 50 mg/kg .

3. In Vitro Studies

In vitro studies assessing the affinity for human H3R and MAO-B revealed that several derivatives possess high binding affinities with IC50 values below 50 nM for MAO-B inhibition and Ki values under 400 nM for H3R antagonism . This suggests a promising therapeutic profile for treating conditions associated with dopamine dysregulation.

Case Study 1: Dual-Target Ligand Development

A series of studies focused on developing dual-target ligands based on the 4-tert-butylphenoxy scaffold. The compound DL76 was highlighted for its balanced activity against both MAO-B and H3R, making it a candidate for further research into its therapeutic applications in neurodegenerative diseases .

Case Study 2: Neurotoxicity Assessment

In assessing the neurotoxicity of similar compounds, researchers utilized SH-SY5Y cells to evaluate cell viability and oxidative stress response. While some derivatives exhibited low toxicity, they failed to demonstrate protective effects against oxidative damage induced by hydrogen peroxide . This underscores the need for further modifications to enhance neuroprotective properties.

Data Table: Biological Activity Overview

類似化合物との比較

Structural and Functional Group Variations

The target compound shares key features with other acetamide derivatives but differs in substituent placement and functional groups. Below is a comparative analysis:

Key Observations

Molecular Complexity and Weight: The target compound (hypothetical MW ~435.55) is less complex than analogs like 3j (MW 731.85) but more so than N-(4-amino-2-methylphenyl)-...acetamide (MW 312.41) . The tert-butylphenoxy group is a common lipophilic motif across these compounds, enhancing membrane permeability.

Aromatic Amines (e.g., N-(4-amino-2-methylphenyl)-...acetamide ): The primary amine may enhance solubility but increase susceptibility to oxidation, unlike the target’s stable isobutyl and ketone substituents. Indole and Chlorobenzoyl Groups (e.g., 6y ): These groups confer rigidity and electron-withdrawing effects, likely influencing receptor affinity differently than the target’s tetrahydroquinoline scaffold.

Synthetic Efficiency :

Spectroscopic and Physicochemical Properties

- NMR Profiles: Analogs such as 3j and 3af show distinct ¹H-NMR shifts (e.g., δ 2.21–8.75 ppm in CDCl₃ ), influenced by sulfinyl and pyridyl groups. The target compound’s tetrahydroquinolin-2-one moiety would likely exhibit characteristic carbonyl peaks near δ 170–180 ppm in ¹³C-NMR.

- LogP and Solubility: The tert-butyl group in the target and N-(4-amino-2-methylphenyl)-...acetamide increases logP, suggesting higher lipophilicity than sulfonyl-containing analogs like 3j.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。